4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzofuran-derived small molecule featuring a brominated benzamide group attached to a substituted benzofuran scaffold. The benzofuran core is functionalized at the 2-position with a 4-chlorobenzoyl moiety and at the 3-position with a methyl group.
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLDJGFVPGKUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, with CAS Number 923195-34-0 and a molecular weight of 468.7 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a bromine atom, a chlorobenzoyl group, and a benzofuran moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 923195-34-0 |
| Molecular Formula | C23H15BrClNO3 |
| Molecular Weight | 468.7 g/mol |
| Melting Point | Not available |
| Density | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting various cellular pathways involved in tumor growth. For instance, benzofuran derivatives have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, potentially acting as an inhibitor of topoisomerases or other enzymes critical for cancer cell division.
- Case Studies : A study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the benzofuran structure plays a crucial role in enhancing biological activity.
Neuroprotective Effects
There is emerging evidence that compounds similar to 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit neuroprotective effects. These effects are often attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.
- Inhibitory Activity : Compounds with benzofuran motifs have been reported to show competitive inhibition against AChE, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Research Findings : A study demonstrated that similar benzofuran derivatives significantly reduced AChE activity in vitro, indicating potential therapeutic applications in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. Modifications to the benzofuran ring or substituents can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Bromination | Increased lipophilicity |
| Chlorobenzoyl Group | Enhanced receptor binding |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide with structurally related benzofuran derivatives, focusing on substituent effects, molecular weight, and functional group diversity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity and Binding: The target compound’s bromine atom increases lipophilicity compared to the urea derivative , which may influence membrane permeability.
Functional Group Diversity: Urea-containing analogs introduce hydrogen-bond donors/acceptors, critical for target engagement in enzyme inhibition (e.g., kinase targets). Fluorinated derivatives leverage fluorine’s electronegativity and metabolic resistance, a common strategy in optimizing pharmacokinetics.
Positional Isomerism :
- The furan-2-carboxamide analog substitutes the benzamide at the benzofuran-5 position instead of 5. This positional shift could alter binding orientation in target proteins.
Such methods could be adapted to modify the target compound’s benzamide or benzoyl groups .
Structural Insights from Crystallography
These tools enable precise analysis of bond angles and packing interactions, which are critical for understanding how substituent bulk (e.g., tert-butyl vs. bromine) influences crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
